4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes an acetyl group, a diethylamino propyl chain, a hydroxy group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method involves the reaction of a suitable precursor with diethylamine and subsequent acetylation. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also common to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The diethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[3-(Diethylamino)propyl]amino}-1-piperidinyl)ethanone
- 4-[1-[(Diethylamino)acetyl]-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Uniqueness
4-acetyl-1-[3-(diethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H26N2O3 |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-acetyl-1-[3-(diethylamino)propyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H26N2O3/c1-4-20(5-2)12-9-13-21-17(15-10-7-6-8-11-15)16(14(3)22)18(23)19(21)24/h6-8,10-11,17,23H,4-5,9,12-13H2,1-3H3 |
InChI Key |
UGGLAEKPPBRULI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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